molecular formula C20H17NOS B14200868 3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine CAS No. 830320-22-4

3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine

Cat. No.: B14200868
CAS No.: 830320-22-4
M. Wt: 319.4 g/mol
InChI Key: GFWSLRRUOHOAMJ-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine is an organic compound with the molecular formula C20H17NOS It is a derivative of pyridine, featuring a methoxyphenyl group and a phenylsulfanyl group attached to an ethenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or phenylsulfanyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under an inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(3-Methoxyphenyl)ethenyl]pyridine: Similar structure but with a different substitution pattern on the phenyl ring.

    2-(4-Methoxyphenyl)ethenyl]pyridine: Lacks the phenylsulfanyl group, leading to different chemical and biological properties.

Uniqueness

3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine is unique due to the presence of both methoxy and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

830320-22-4

Molecular Formula

C20H17NOS

Molecular Weight

319.4 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)-2-phenylsulfanylethenyl]pyridine

InChI

InChI=1S/C20H17NOS/c1-22-18-11-9-17(10-12-18)20(14-16-6-5-13-21-15-16)23-19-7-3-2-4-8-19/h2-15H,1H3

InChI Key

GFWSLRRUOHOAMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CN=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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